molecular formula C18H21FN4O3S B2460605 N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide CAS No. 904270-77-5

N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide

Cat. No.: B2460605
CAS No.: 904270-77-5
M. Wt: 392.45
InChI Key: SZJRKWBVGRSFSZ-UHFFFAOYSA-N
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Description

N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a complex organic compound that belongs to the class of oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The azepane moiety is introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the oxadiazole derivative with 4-fluorobenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzamides .

Scientific Research Applications

N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide stands out due to its unique combination of an oxadiazole ring, azepane moiety, and fluorobenzamide group.

Biological Activity

N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a novel compound with significant potential in biological research and medicinal chemistry. Its chemical structure includes an oxadiazole ring, which is known for its diverse biological activities. This compound has been investigated for various applications, particularly as an enzyme inhibitor and for its cytotoxic effects against cancer cells.

  • IUPAC Name : N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
  • Molecular Formula : C18H21FN4O3S
  • CAS Number : 904270-77-5

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. Notably, it acts as an α-glucosidase inhibitor , which plays a crucial role in carbohydrate metabolism. By binding to the active site of α-glucosidase, it prevents the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels. This mechanism suggests potential applications in managing diabetes and related metabolic disorders.

Enzyme Inhibition

  • α-glucosidase Inhibition :
    • Effectiveness : Studies have shown that this compound exhibits significant inhibitory activity against α-glucosidase. This property is essential for developing anti-diabetic therapies.
    • Research Findings : In vitro assays indicate that the compound effectively lowers glucose absorption in the intestine by inhibiting the enzyme activity .
  • Cytotoxicity Against Cancer Cells :
    • Mechanism : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
    • Case Studies : In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, showing moderate activity that warrants further investigation .

Synthesis and Development

The synthesis of this compound typically involves multiple steps starting from hydrazides and carbon disulfide to form the oxadiazole ring. The synthetic route can be optimized for large-scale production using automated techniques to ensure high yield and purity .

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for:

  • Diabetes Management : As an α-glucosidase inhibitor.
  • Cancer Treatment : Due to its cytotoxic effects on cancer cells.

Data Summary Table

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibits α-glucosidase
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialModerate activity against bacterial strains

Properties

IUPAC Name

N-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c19-14-7-5-13(6-8-14)17(25)20-11-15-21-22-18(26-15)27-12-16(24)23-9-3-1-2-4-10-23/h5-8H,1-4,9-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJRKWBVGRSFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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